molecular formula C19H16N2O5 B4798938 5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione CAS No. 5809-92-7

5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4798938
CAS No.: 5809-92-7
M. Wt: 352.3 g/mol
InChI Key: ZOSCTIDVCDIABT-RVDMUPIBSA-N
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Description

5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties This compound is part of the diazinane family, characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes heating substituted hydrazines or hydrazides with aldehydes in solvents like ethanol, methanol, or glacial acetic acid . The reaction conditions often require refluxing the mixture for several hours to ensure complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity or disrupt biological pathways . The presence of methoxy groups and the diazinane ring structure contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a diazinane ring and methoxy-substituted phenyl groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-14-8-9-16(26-2)12(10-14)11-15-17(22)20-19(24)21(18(15)23)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,22,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSCTIDVCDIABT-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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